molecular formula C21H20ClN3O4S2 B2484545 N-(5-chloro-2-methylphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1021227-43-9

N-(5-chloro-2-methylphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2484545
CAS No.: 1021227-43-9
M. Wt: 477.98
InChI Key: CWQKPNIPENLXFP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S2 and its molecular weight is 477.98. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

Compounds with structures similar to the mentioned chemical have been synthesized to act as dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Such compounds have shown significant potential in inhibiting these enzymes, which are crucial for DNA synthesis and cell growth, thus offering a promising approach for cancer treatment. For example, a study by Gangjee et al. (2008) synthesized analogues demonstrating potent dual inhibitory activities against human TS and DHFR, making them potential candidates for antitumor agents (Gangjee et al., 2008).

Crystal Structure Analysis

Crystal structure analysis of compounds bearing a similar scaffold has contributed to understanding the molecular interactions and conformations that enable their biological activity. For instance, Subasri et al. (2016) provided insights into the folded conformation of similar compounds, highlighting the importance of structural features in their biological function (Subasri et al., 2016).

Antitumor Activity

The synthesis of thienopyrimidine derivatives, which share a structural resemblance to the compound , has been explored for antitumor applications. Hafez and El-Gazzar (2017) synthesized novel derivatives showing potent anticancer activity against various human cancer cell lines, suggesting the potential of such compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Metabolic Studies

Studies have also explored the metabolism of chloroacetamide herbicides and related compounds to understand their biological transformations and potential toxicological impacts. Coleman et al. (2000) investigated the comparative metabolism in human and rat liver microsomes, providing insights into the metabolic pathways and potential risks associated with exposure to such compounds (Coleman et al., 2000).

Antibacterial and Anti-Urease Activities

The incorporation of sulfonamido moieties into heterocyclic compounds, including thiophenes, has been explored for antibacterial and anti-urease activities. Noreen et al. (2015) synthesized novel compounds displaying significant antibacterial activity against various strains and promising urease inhibition, indicating their potential in addressing bacterial infections and related diseases (Noreen et al., 2015).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c1-3-14-5-8-16(9-6-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-17-10-15(22)7-4-13(17)2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQKPNIPENLXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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